molecular formula C50H60ClN5O10 B12378475 Mcl-1 inhibitor 18

Mcl-1 inhibitor 18

Cat. No.: B12378475
M. Wt: 926.5 g/mol
InChI Key: XDDCODGTBKQLHJ-IMERTTOPSA-N
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Description

Mcl-1 inhibitor 18 is a small molecule inhibitor that targets the myeloid cell leukemia 1 (MCL-1) protein, which is a member of the B-cell lymphoma 2 (BCL-2) family. MCL-1 is an anti-apoptotic protein that plays a crucial role in cell survival by preventing apoptosis. Overexpression of MCL-1 is frequently observed in various cancers, making it an attractive target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mcl-1 inhibitor 18 involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common approach is the use of DNA-encoded chemical library synthesis, which allows for the rapid generation of complex macrocyclic compounds . The synthetic route typically involves the following steps:

  • Formation of the core scaffold through cyclization reactions.
  • Introduction of functional groups via substitution reactions.
  • Final coupling reactions to attach specific side chains.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce large quantities of the compound. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Mcl-1 inhibitor 18 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions include various intermediates and the final this compound compound, which is characterized by its macrocyclic structure and specific functional groups .

Mechanism of Action

Mcl-1 inhibitor 18 exerts its effects by selectively binding to the MCL-1 protein, thereby freeing pro-apoptotic proteins such as BAX and BAK. This initiates the intrinsic apoptotic pathway, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and activation of the caspase cascade, ultimately resulting in cell apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Venetoclax: A BCL-2 inhibitor used in the treatment of chronic lymphocytic leukemia.

    Navitoclax: A BCL-2/BCL-xL inhibitor investigated for its potential in treating various cancers.

    ABT-199: Another BCL-2 inhibitor with similar applications to venetoclax.

Uniqueness of Mcl-1 Inhibitor 18

This compound is unique in its high selectivity for the MCL-1 protein, which distinguishes it from other BCL-2 family inhibitors. This selectivity allows for targeted inhibition of MCL-1, reducing the risk of off-target effects and improving its therapeutic potential .

Properties

Molecular Formula

C50H60ClN5O10

Molecular Weight

926.5 g/mol

IUPAC Name

(21S,24R,27S)-6-(4-chloro-3,5-dimethylphenoxy)-8-ethoxy-21-(2-methylpropyl)-12,19,22,25-tetraoxo-24-(pyridin-3-ylmethyl)-2,10-dioxa-13,20,23,26-tetrazatetracyclo[27.2.2.214,17.04,9]pentatriaconta-1(32),4(9),5,7,29(33),30-hexaene-27-carboxylic acid

InChI

InChI=1S/C50H60ClN5O10/c1-6-63-43-25-39(66-38-19-30(4)46(51)31(5)20-38)24-35-27-64-37-15-11-32(12-16-37)21-42(50(61)62)56-49(60)41(22-34-8-7-17-52-26-34)55-48(59)40(18-29(2)3)54-44(57)23-33-9-13-36(14-10-33)53-45(58)28-65-47(35)43/h7-8,11-12,15-17,19-20,24-26,29,33,36,40-42H,6,9-10,13-14,18,21-23,27-28H2,1-5H3,(H,53,58)(H,54,57)(H,55,59)(H,56,60)(H,61,62)/t33?,36?,40-,41+,42-/m0/s1

InChI Key

XDDCODGTBKQLHJ-IMERTTOPSA-N

Isomeric SMILES

CCOC1=CC(=CC2=C1OCC(=O)NC3CCC(CC3)CC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](CC4=CC=C(C=C4)OC2)C(=O)O)CC5=CN=CC=C5)CC(C)C)OC6=CC(=C(C(=C6)C)Cl)C

Canonical SMILES

CCOC1=CC(=CC2=C1OCC(=O)NC3CCC(CC3)CC(=O)NC(C(=O)NC(C(=O)NC(CC4=CC=C(C=C4)OC2)C(=O)O)CC5=CN=CC=C5)CC(C)C)OC6=CC(=C(C(=C6)C)Cl)C

Origin of Product

United States

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